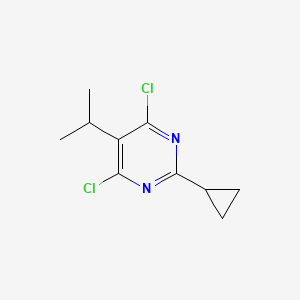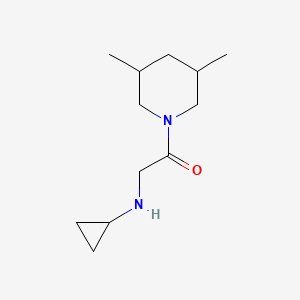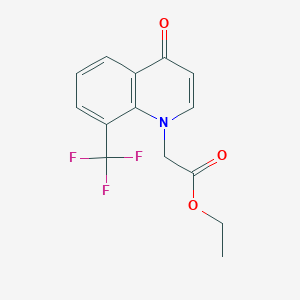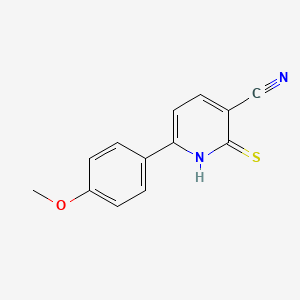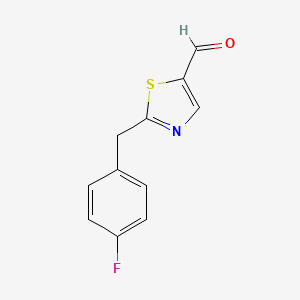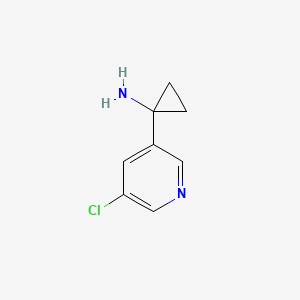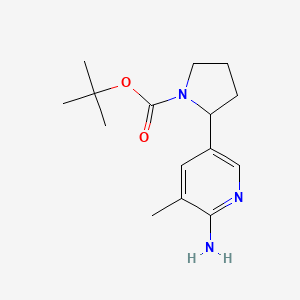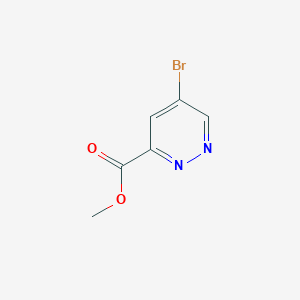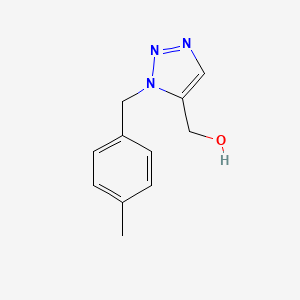
(1-(4-Methylbenzyl)-1h-1,2,3-triazol-5-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-(4-Methylbenzyl)-1h-1,2,3-triazol-5-yl)methanol: is a chemical compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound features a triazole ring substituted with a 4-methylbenzyl group and a methanol group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (1-(4-Methylbenzyl)-1h-1,2,3-triazol-5-yl)methanol typically involves a multi-step process. One common method is the click chemistry approach, which involves the cycloaddition of azides and alkynes to form the triazole ring. The reaction is usually catalyzed by copper(I) ions. The general steps are as follows:
Formation of Azide: The starting material, 4-methylbenzyl chloride, is reacted with sodium azide to form 4-methylbenzyl azide.
Cycloaddition Reaction: The 4-methylbenzyl azide is then reacted with propargyl alcohol in the presence of a copper(I) catalyst to form the triazole ring, resulting in this compound.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the principles of click chemistry and the use of efficient catalytic systems are likely employed to scale up the synthesis. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The methanol group in (1-(4-Methylbenzyl)-1h-1,2,3-triazol-5-yl)methanol can undergo oxidation to form the corresponding aldehyde or carboxylic acid.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Substitution: The benzyl group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Electrophilic aromatic substitution reactions typically require reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products:
Oxidation: Formation of 4-methylbenzyl aldehyde or 4-methylbenzoic acid.
Reduction: Formation of dihydrotriazoles.
Substitution: Formation of nitro or halogenated derivatives of the benzyl group.
Applications De Recherche Scientifique
Chemistry:
Catalysis: The triazole ring can act as a ligand in coordination chemistry, forming complexes with transition metals that can be used as catalysts in various organic reactions.
Biology:
Antimicrobial Activity: Triazole derivatives are known for their antimicrobial properties. (1-(4-Methylbenzyl)-1h-1,2,3-triazol-5-yl)methanol may exhibit similar activity against bacteria and fungi.
Medicine:
Pharmaceuticals: Triazole compounds are often used in the development of antifungal and anticancer drugs. This compound could be explored for similar therapeutic applications.
Industry:
Material Science: Triazole derivatives are used in the synthesis of polymers and materials with specific properties, such as corrosion resistance and thermal stability.
Mécanisme D'action
The mechanism of action of (1-(4-Methylbenzyl)-1h-1,2,3-triazol-5-yl)methanol is not well-documented. based on the known properties of triazole compounds, it is likely to interact with biological targets through hydrogen bonding and coordination with metal ions. The triazole ring can inhibit enzymes by binding to their active sites, disrupting their normal function.
Comparaison Avec Des Composés Similaires
- (1-(4-Methylbenzyl)-1H-benzimidazol-2-yl)methanol
- (6-Methoxy-1H-benzimidazol-2-yl)methanol
- 2-(2-Chloro-1H-benzimidazol-1-yl)ethanol
Comparison:
- Structural Differences: While these compounds share a similar core structure, the substituents on the benzyl or benzimidazole rings differ, leading to variations in their chemical and physical properties.
- Unique Properties: (1-(4-Methylbenzyl)-1h-1,2,3-triazol-5-yl)methanol is unique due to the presence of the triazole ring, which imparts distinct reactivity and potential biological activity compared to benzimidazole derivatives.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Formule moléculaire |
C11H13N3O |
|---|---|
Poids moléculaire |
203.24 g/mol |
Nom IUPAC |
[3-[(4-methylphenyl)methyl]triazol-4-yl]methanol |
InChI |
InChI=1S/C11H13N3O/c1-9-2-4-10(5-3-9)7-14-11(8-15)6-12-13-14/h2-6,15H,7-8H2,1H3 |
Clé InChI |
PHXMBFRKZFNUKN-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)CN2C(=CN=N2)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


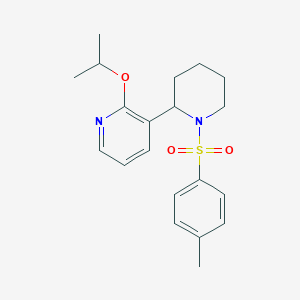
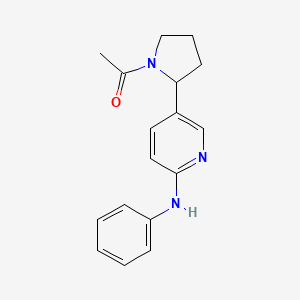
![Ethyl 7-bromobenzo[d]thiazole-2-carboxylate](/img/structure/B15058887.png)
